molecular formula C19H29N3O3 B13944029 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine CAS No. 226249-35-0

1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine

Cat. No.: B13944029
CAS No.: 226249-35-0
M. Wt: 347.5 g/mol
InChI Key: VIIVNPOZCJRLCS-UHFFFAOYSA-N
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Description

1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected glycine moiety

Preparation Methods

The synthesis of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine typically involves multiple steps, starting with the protection of glycine using tert-butoxycarbonyl (Boc) group. The protected glycine is then coupled with a piperidine derivative. The benzyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine can undergo various chemical reactions, including:

Scientific Research Applications

1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed to reveal the active amine. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine include other Boc-protected amino acids and piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and applications. For example:

This compound stands out due to its unique combination of a benzyl group and a Boc-protected glycine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

226249-35-0

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-13-17(23)21-16-9-11-22(12-10-16)14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,24)(H,21,23)

InChI Key

VIIVNPOZCJRLCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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